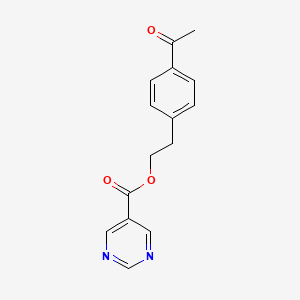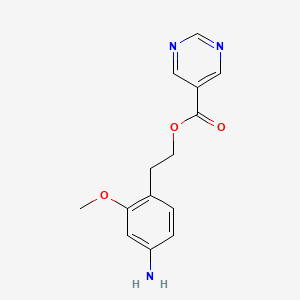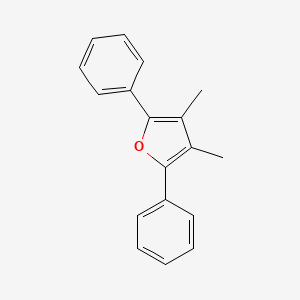![molecular formula C13H12N4O2S B12905865 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- CAS No. 646510-16-9](/img/structure/B12905865.png)
1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3,4-Dimethoxyphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethoxyphenylthio group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 3,4-dimethoxythiophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 3,4-dimethoxyphenylthio group, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Bases like sodium hydride or potassium carbonate are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 6-((3,4-Dimethoxyphenyl)thio)-1H-purine is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in drug discovery.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where purine derivatives have shown efficacy, such as cancer and viral infections.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.
相似化合物的比较
6-(Phenylthio)-1H-purine: Similar structure but lacks the methoxy groups on the phenyl ring.
6-(4-Methoxyphenylthio)-1H-purine: Contains a single methoxy group on the phenyl ring.
6-(3,4-Dimethoxyphenyl)-1H-purine: Lacks the sulfur atom in the structure.
Uniqueness: The presence of the 3,4-dimethoxyphenylthio group in 6-((3,4-Dimethoxyphenyl)thio)-1H-purine imparts unique chemical and biological properties. The methoxy groups enhance the compound’s lipophilicity and potentially its ability to interact with biological membranes. The sulfur atom provides additional sites for chemical modification, making the compound versatile for various applications.
属性
CAS 编号 |
646510-16-9 |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC 名称 |
6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-9-4-3-8(5-10(9)19-2)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI 键 |
ZRXYCVPXXPDYAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)SC2=NC=NC3=C2NC=N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
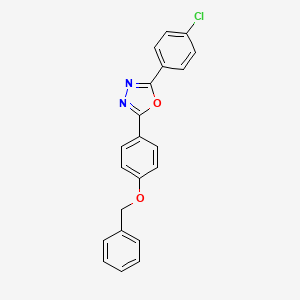
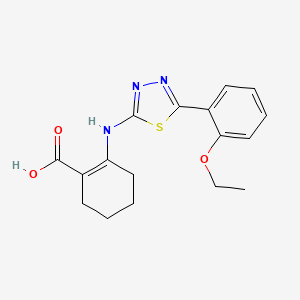

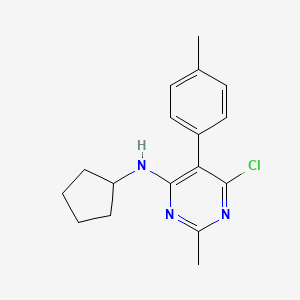
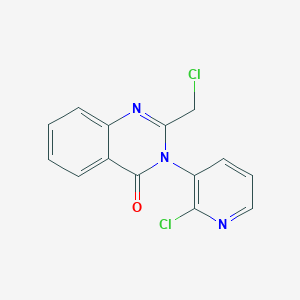
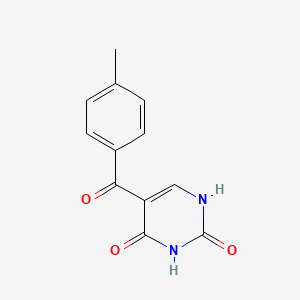
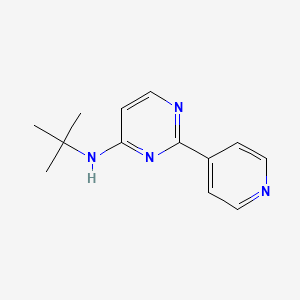
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
